molecular formula C20H11BrClNO3 B11065864 6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B11065864
M. Wt: 428.7 g/mol
InChI Key: MSHBLXGCVPBQIZ-UHFFFAOYSA-N
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Description

6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 627071-38-9) is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research . The compound features a complex structure with a quinoline core substituted with bromo and carboxylic acid groups, and a 2-chlorophenyl-furan moiety . Quinoline-4-carboxylic acid derivatives are recognized as privileged scaffolds in drug discovery, particularly in the development of novel histone deacetylase (HDAC) inhibitors . HDACs are a critical target class in oncology, and inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . Researchers value this compound as a key building block for constructing more complex molecules, where the carboxylic acid group allows for further functionalization, often to link to zinc-binding groups or other pharmacophores in the design of potential therapeutic agents . While the specific biological data for this compound requires further investigation, its structural features align with those explored for their antiproliferative properties . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H11BrClNO3

Molecular Weight

428.7 g/mol

IUPAC Name

6-bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H11BrClNO3/c21-11-5-6-16-13(9-11)14(20(24)25)10-17(23-16)19-8-7-18(26-19)12-3-1-2-4-15(12)22/h1-10H,(H,24,25)

InChI Key

MSHBLXGCVPBQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction

This method employs isatin derivatives and α-keto acids (e.g., pyruvic acid) under basic conditions:

  • Reagents : 6-Bromoisatin, pyruvic acid, aqueous KOH (33%).

  • Conditions : Reflux in ethanol for 10–16 hours.

  • Mechanism : Isatin undergoes ring-opening to form an intermediate Schiff base, which cyclizes to yield quinoline-4-carboxylic acid.

  • Yield : ~85–99% for analogous quinoline-4-carboxylic acids.

Friedländer Annulation

A two-component reaction between 2-aminoaryl ketones and carbonyl compounds:

  • Catalysts : Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub> nanoparticles or CuO nanocatalysts enhance efficiency.

  • Conditions : Solvent-free or ethanol, 60–100°C, 2–8 hours.

  • Yield : Up to 96% for substituted quinolines.

Bromination at the 6-Position

Bromination is critical for introducing the 6-bromo substituent.

Direct Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br<sub>2</sub> in acetic acid.

  • Conditions : 80°C, 6–8 hours.

  • Selectivity : Directed by the quinoline ring’s electronic properties.

  • Yield : ~75–90% for similar bromoquinolines.

Halogen Exchange

For pre-functionalized intermediates:

  • Reagents : PCl<sub>5</sub> or PBr<sub>3</sub> in POCl<sub>3</sub>.

  • Example : 2-Chloroquinoline-3-carbaldehyde converted to bromo derivatives via halogen exchange.

Synthesis of 5-(2-Chlorophenyl)furan-2-yl Moiety

The furan-aryl group is constructed via cross-coupling or cyclization.

Suzuki-Miyaura Coupling

  • Reagents : 5-Bromofuran-2-boronic acid and 2-chlorophenyl iodide.

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O.

  • Yield : ~70–85% for 5-(2-chlorophenyl)furan derivatives.

Cyclocondensation

  • Reagents : 2-Chlorobenzaldehyde and acetylene derivatives.

  • Conditions : Acid catalysis (p-TsOH) in cyclohexane/DMF.

  • Yield : ~75% for furan-2-carbaldehydes.

Coupling of Furan and Quinoline Moieties

The furan-aryl group is introduced at the quinoline’s 2-position via cross-coupling.

Suzuki Coupling

  • Substrates : 2-Bromoquinoline-4-carboxylic acid and 5-(2-chlorophenyl)furan-2-boronic acid.

  • Catalyst : Pd(dppf)Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O.

  • Yield : ~65–80%.

Nucleophilic Aromatic Substitution

  • Conditions : CuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C.

  • Limitations : Requires electron-deficient quinoline rings.

Optimization and Purification

Microwave-Assisted Synthesis

  • Reduced Time : 3–4 minutes vs. hours under conventional heating.

  • Catalyst : p-Toluenesulfonic acid in ethanol.

Purification

  • Column Chromatography : SiO<sub>2</sub>, eluent: petroleum ether/ethyl acetate (7:3).

  • Recrystallization : Anhydrous methanol or diethyl ether.

Comparative Analysis of Methods

StepMethodConditionsYield (%)Reference
Quinoline corePfitzingerKOH, ethanol, reflux85–99
BrominationNBS, AcOH80°C, 6–8 h75–90
Furan synthesisSuzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, DMF/H<sub>2</sub>O70–85
Quinoline-furan couplingSuzukiPd(dppf)Cl<sub>2</sub>, DME65–80

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., –COOH) ensures bromination at C6.

  • Steric Hindrance : Nanocatalysts (e.g., Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>) improve reaction efficiency.

  • Purification : Hybrid methods (column + recrystallization) enhance purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide .

Major Products

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline scaffold is highly modular, with substitutions influencing electronic properties, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Quinoline Positions) Molecular Formula Molecular Weight Key Features Reference ID
6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (Target) 6-Br, 2-(5-(2-Cl-phenyl)furan), 4-COOH C₂₀H₁₁BrClNO₃ 436.67 Combines bromine, chlorophenyl-furan, and carboxylic acid; high polarity
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-Br, 2-(5-Me-furan), 4-COOH C₁₅H₁₀BrNO₃ 332.15 Methyl group on furan reduces steric hindrance; simpler structure
2-(4-Bromophenyl)quinoline-4-carboxylic acid 2-(4-Br-phenyl), 4-COOH C₁₆H₁₀BrNO₂ 344.16 Bromophenyl substituent; lacks heterocyclic furan
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 6-Br, 2-(4-iPr-phenyl), 4-COOH C₁₉H₁₆BrNO₂ 370.24 Bulky isopropyl group enhances lipophilicity
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid 6-Br, 2-cyclopropyl, 4-COOH C₁₃H₁₀BrNO₂ 292.13 Cyclopropyl group introduces ring strain; smaller substituent
Key Observations:
  • Bromine Position: Bromine at the 6-position is conserved in many analogs, likely to stabilize the quinoline core via electron-withdrawing effects .
  • Furan vs. Phenyl : The 5-(2-chlorophenyl)furan group in the target compound introduces conjugated π-systems and chlorine-based polarity, contrasting with simpler methylfurans or phenyl groups .
  • Carboxylic Acid vs. Esters/Amides : The 4-carboxylic acid group distinguishes the target from ester derivatives (e.g., ’s 2-(4-chlorophenyl)-2-oxoethyl ester), which exhibit lower polarity and altered pharmacokinetics .

Electronic and Steric Effects

    Biological Activity

    6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS Number: 637323-38-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available literature regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

    The compound has the following chemical properties:

    • Molecular Formula : C20H11BrClNO3
    • Molar Mass : 428.663 g/mol
    • Density : 1.6 ± 0.1 g/cm³
    • Boiling Point : 567.0 ± 50.0 °C at 760 mmHg
    • Flash Point : 296.7 ± 30.1 °C

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation pathways.

    Inhibition of Kinases

    Research indicates that compounds with similar structures exhibit inhibitory effects on specific kinases, which are crucial in cancer cell proliferation and survival. For instance, some quinoline derivatives have been shown to inhibit Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines .

    Cytotoxicity Assays

    In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through dose-response experiments, indicating significant cytotoxicity at micromolar concentrations.

    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)168.78
    T-24 (Bladder Cancer)257.87

    These results suggest that the compound is particularly effective against breast cancer cells, making it a candidate for further investigation as an anticancer agent.

    Apoptosis Induction

    Flow cytometric analysis revealed that treatment with this quinoline derivative resulted in increased apoptosis in MCF-7 cells compared to controls. The percentage of total cell death was observed to be higher in treated cells (2.16%) than in those treated with doxorubicin (1.52%), indicating its potential as a pro-apoptotic agent .

    Case Studies

    Several studies have explored the biological activity of quinoline derivatives as part of broader research into novel anticancer therapies:

    Q & A

    Advanced Research Question

    • pH stability : Use HPLC to monitor degradation in buffered solutions (pH 1–13) at 37°C. Carboxylic acid derivatives are prone to decarboxylation under strongly acidic/basic conditions.
    • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For similar quinoline derivatives, decomposition typically occurs above 200°C .
    • Light sensitivity : UV-Vis spectroscopy tracks photodegradation in accelerated light-exposure studies.

    Data Contradiction Alert : Conflicting stability reports may arise from differing solvent systems (e.g., aqueous vs. organic matrices).

    How does the 2-chlorophenyl-furan substituent influence biological activity compared to analogs?

    Advanced Research Question
    The 2-chlorophenyl-furan group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 3-methoxyphenyl or cyclopropyl substituents) show:

    • Anticancer activity : Quinoline-4-carboxylic acids with halogenated aryl groups exhibit kinase inhibition (e.g., STAT3 inhibitors) .
    • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Br, Cl) at the quinoline C-6 position increase electrophilicity, enhancing interaction with target proteins .

    Table 1 : Biological Activity of Structural Analogs

    SubstituentTarget ProteinIC50 (µM)Reference
    2-Chlorophenyl-furanSTAT339*
    3-MethoxyphenylJAK2>100
    CyclopropylTubulin12.5
    *Hypothetical extrapolation from structurally related compounds.

    What computational approaches predict the electronic properties of this compound?

    Advanced Research Question
    Density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model:

    • HOMO-LUMO gaps : The bromine atom lowers the LUMO energy, enhancing electrophilic reactivity .
    • Molecular electrostatic potential (MEP) : Maps identify nucleophilic regions (e.g., carboxylic acid group) for derivatization.

    Methodological Tip : Hybrid functionals incorporating exact exchange (e.g., B3LYP) improve accuracy for halogenated systems .

    How can discrepancies in reported synthetic yields be resolved?

    Data Contradiction Analysis
    Variations in yield (e.g., 60–85%) may stem from:

    • Catalyst loading : Excess H2_2SO4_4 accelerates esterification but promotes side reactions.
    • Purification efficiency : Column chromatography (silica gel 60–120 mesh) vs. recrystallization (e.g., ethyl acetate/hexane) impacts recovery .
    • Starting material purity : Residual moisture in 2-arylquinoline precursors reduces reactivity.

    Recommendation : Standardize reaction monitoring via TLC (hexane:EtOAc 9:1) and optimize gradient elution for chromatography .

    What are the challenges in scaling up synthesis for preclinical studies?

    Advanced Research Question

    • Solvent volume : Large-scale reflux requires solvent recycling to reduce waste.
    • Exothermic reactions : Controlled addition of H2_2SO4_4 prevents thermal runaway.
    • Chromatography limitations : Switch to recrystallization or flash chromatography for cost efficiency .

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